![molecular formula C12H14BrNO4 B12593197 Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate CAS No. 577973-96-7](/img/structure/B12593197.png)
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound with the molecular formula C12H14BrNO4. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a bromine atom attached to the alpha carbon of the ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted ethyl {[(benzyloxy)carbonyl]amino}acetates.
Reduction: Ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: Ethyl (amino)acetate.
科学的研究の応用
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with active site residues.
Chemical Synthesis: Acts as a building block in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The benzyloxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis.
類似化合物との比較
Similar Compounds
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl {[(benzyloxy)carbonyl]amino}(bromo)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {[(benzyloxy)carbonyl]amino}(chloro)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
特性
CAS番号 |
577973-96-7 |
|---|---|
分子式 |
C12H14BrNO4 |
分子量 |
316.15 g/mol |
IUPAC名 |
ethyl 2-bromo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-2-17-11(15)10(13)14-12(16)18-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16) |
InChIキー |
HWZKGKWTKISCLL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
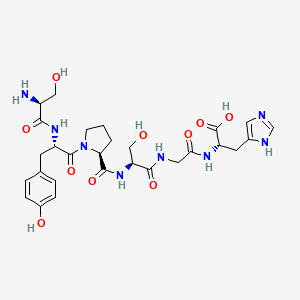


![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
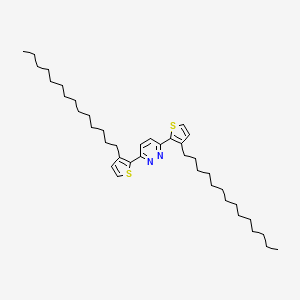
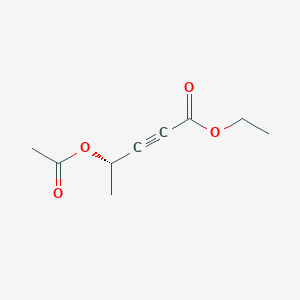
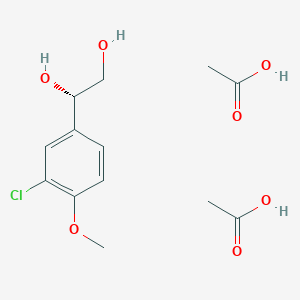

![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
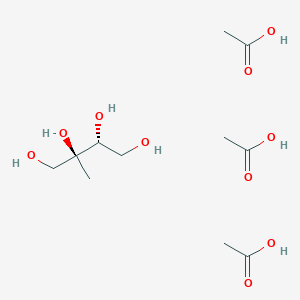
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
